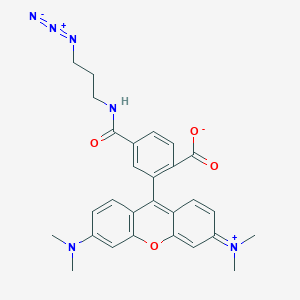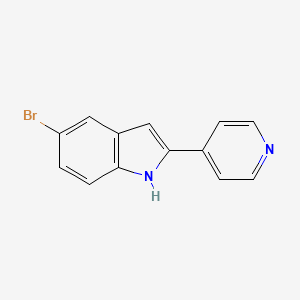
TAMRA-C6-Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA-C6-Acid: is a fluorescent dye linker derived from tetramethylrhodamine. It is widely used in biochemical and molecular biology applications due to its ability to form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU. The compound has a molecular formula of C32H35N3O6 and a molecular weight of 557.7 g/mol.
作用機序
Target of Action
TAMRA-C6-Acid is a TAMRA dye linker . Its primary targets are primary amine groups . These groups are abundant in biological systems, particularly in proteins, where they are present in the side chains of lysine residues and the N-termini of polypeptides.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC or HATU) to form a stable amide bond . This reaction allows the this compound to bind to its target molecules, effectively labeling them with the TAMRA dye.
Biochemical Pathways
Instead, it serves as a fluorescent label . When bound to a target molecule, it allows for the visualization and tracking of that molecule within a biological system. This can be particularly useful in studying the dynamics of biochemical pathways.
Pharmacokinetics
It is soluble in DMSO, DMF, and DCM , which suggests it could be delivered in a variety of formulations. The stability of the amide bond it forms with primary amines would also contribute to its persistence in biological systems.
Result of Action
The primary result of this compound’s action is the labeling of target molecules with a fluorescent dye . This allows for the visualization of these molecules under appropriate lighting conditions. The TAMRA dye has an excitation maximum at 553 nm and an emission maximum at 575 nm , producing a bright, orange-red fluorescence.
将来の方向性
TAMRA-C6-Acid has potential applications in the development of fluorescent immunosensors . Its ability to form a stable amide bond with primary amine groups can be utilized in the development of quench-based fluorescent immunosensors, which can detect a range of target molecules rapidly and directly . Future research may focus on optimizing the structure of these immunosensors and developing high-throughput screening methods for their selection .
生化学分析
Biochemical Properties
TAMRA-C6-Acid interacts with primary amine groups . This interaction is facilitated by the presence of activators such as EDC or HATU, which enable the formation of a stable amide bond . This property allows this compound to bind to various biomolecules that contain primary amine groups, thereby playing a role in various biochemical reactions.
Cellular Effects
Given its ability to form stable amide bonds with primary amine groups , it is likely that this compound can influence cellular processes by interacting with proteins and other biomolecules that contain these groups.
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable amide bonds with primary amine groups This interaction can potentially influence the function of proteins and other biomolecules, leading to changes in cellular processes
Temporal Effects in Laboratory Settings
Given its chemical stability and ability to form stable amide bonds , it is likely that this compound can exert its effects over extended periods
Metabolic Pathways
Given its ability to interact with primary amine groups , it is possible that this compound may interact with enzymes or cofactors that contain these groups
Subcellular Localization
Given its ability to interact with primary amine groups , it is possible that this compound may localize to specific compartments or organelles that contain these groups
準備方法
Synthetic Routes and Reaction Conditions: TAMRA-C6-Acid is synthesized through a series of chemical reactions involving tetramethylrhodamine. The terminal carboxylic acid group of this compound can react with primary amine groups to form stable amide bonds. This reaction typically requires the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions: TAMRA-C6-Acid primarily undergoes substitution reactions, where the terminal carboxylic acid group reacts with primary amines to form amide bonds. This reaction is facilitated by activators such as EDC or HATU.
Common Reagents and Conditions:
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent to activate the carboxylic acid group for reaction with amines.
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another coupling agent used to facilitate the formation of amide bonds.
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of this compound to various biomolecules.
科学的研究の応用
Chemistry: TAMRA-C6-Acid is used as a fluorescent probe in various chemical assays and experiments. Its ability to form stable conjugates with biomolecules makes it valuable for studying molecular interactions and dynamics.
Biology: In biological research, this compound is used for labeling proteins, nucleic acids, and other biomolecules. This allows researchers to track and visualize these molecules in various biological processes.
Medicine: this compound is employed in medical research for diagnostic purposes, such as imaging and detecting specific biomolecules in cells and tissues.
Industry: In industrial applications, this compound is used in the development of diagnostic kits and assays, as well as in quality control processes for various products.
類似化合物との比較
5-(and-6)-Carboxytetramethylrhodamine (TAMRA): A mixed isomer form of TAMRA used for similar applications.
Tetramethylrhodamine (TMR): Another fluorescent dye used for labeling and imaging applications.
5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester): A single isomer form of TAMRA used for specific labeling applications.
6-TAMRA, SE (6-Carboxytetramethylrhodamine, Succinimidyl Ester): Another single isomer form of TAMRA used for specific labeling applications.
Uniqueness: TAMRA-C6-Acid is unique due to its ability to form stable amide bonds with primary amine groups, making it highly versatile for conjugation to various biomolecules. Its fluorescent properties and stability make it a valuable tool in research and industrial applications.
特性
IUPAC Name |
5-(6-carboxyhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-34(2)21-11-14-24-27(18-21)41-28-19-22(35(3)4)12-15-25(28)30(24)23-13-10-20(17-26(23)32(39)40)31(38)33-16-8-6-5-7-9-29(36)37/h10-15,17-19H,5-9,16H2,1-4H3,(H2-,33,36,37,38,39,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBOWMCMBUTFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)




